molecular formula C12H14N2O2 B013647 (S)-Mephenytoin CAS No. 70989-04-7

(S)-Mephenytoin

Cat. No.: B013647
CAS No.: 70989-04-7
M. Wt: 218.25 g/mol
InChI Key: GMHKMTDVRCWUDX-LBPRGKRZSA-N
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Description

(S)-Mephenytoin is a chiral anticonvulsant drug that belongs to the hydantoin class of compounds. It is primarily used in the treatment of epilepsy and other seizure disorders. The compound is known for its stereoselective pharmacokinetics and pharmacodynamics, which means that its effects and metabolism can vary significantly between its enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Mephenytoin typically involves the resolution of racemic mephenytoin. One common method is the use of chiral resolution agents to separate the (S)-enantiomer from the racemic mixture. The process involves the following steps:

    Formation of Racemic Mephenytoin: This is achieved through the reaction of benzil with urea in the presence of sodium ethoxide.

    Chiral Resolution: The racemic mixture is then treated with a chiral resolving agent such as tartaric acid, which forms diastereomeric salts. These salts can be separated by crystallization, and the (S)-enantiomer is isolated.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer without the need for resolution. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Mephenytoin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted aromatic derivatives.

Scientific Research Applications

(S)-Mephenytoin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: The compound is studied for its effects on enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism.

    Medicine: Research focuses on its anticonvulsant properties and its potential use in treating other neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics.

Mechanism of Action

The mechanism of action of (S)-Mephenytoin involves its interaction with voltage-gated sodium channels in neurons. By binding to these channels, the compound stabilizes the inactive state of the channel, thereby reducing neuronal excitability and preventing the spread of seizure activity. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the modulation of ion flow across the neuronal membrane.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin anticonvulsant with similar mechanisms but different pharmacokinetics.

    Ethotoin: A less potent anticonvulsant with a similar structure.

    Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.

Uniqueness

(S)-Mephenytoin is unique due to its stereoselective properties, which result in different pharmacological effects and metabolic pathways compared to its ®-enantiomer and other similar compounds. This makes it particularly useful in studies of chiral pharmacology and personalized medicine.

Properties

IUPAC Name

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046126
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70989-04-7
Record name (+)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70989-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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